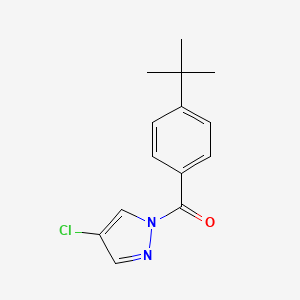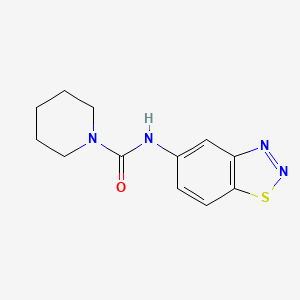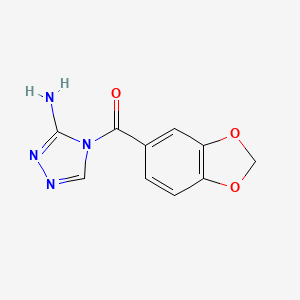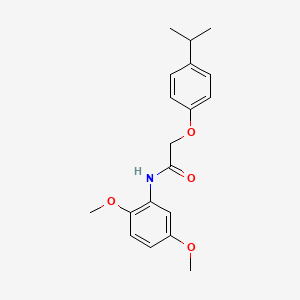![molecular formula C16H19N3OS B5526310 N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)
N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound , due to its structural complexity and heterocyclic nature, is of significant interest in the realm of organic chemistry and material science. Research on similar compounds has focused on their synthesis, molecular structure, and potential applications due to their unique properties.
Synthesis Analysis
The synthesis of heterocyclic derivatives, including those similar to the compound , often involves multistep reactions, starting from basic heterocyclic scaffolds and incorporating various substituents to achieve the desired properties. For example, the synthesis of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione highlights the complexity and precision required in such chemical syntheses (Banfield, Fallon, & Gatehouse, 1987).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation, bonding, and overall geometry of compounds. Studies on crystal structures of related compounds reveal that intramolecular hydrogen bonding and the inclination of rings contribute to the stability and conformation of the molecules (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. For instance, the presence of thioacetamide bridges and pyrimidine rings can affect their folding conformation and intramolecular interactions, which are crucial for understanding their chemical behavior (Subasri et al., 2016).
科学的研究の応用
Heterocyclic Compound Synthesis
Research into heterocyclic derivatives of guanidine has led to the formation of compounds with complex structures, such as 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione. These compounds are synthesized through reactions involving ketene and trimethylguanidine, showcasing the versatility of acetamide derivatives in creating intricate molecular architectures useful in various fields of chemistry and material science (Banfield, Fallon, & Gatehouse, 1987).
Microwave Irradiation in Synthesis
The use of microwave irradiation has been explored to accelerate the synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethyl- thiophene-3-carboxamide and iso(and isothio)cyanates. This method demonstrates an efficient approach to synthesizing complex heterocyclic structures, which could have implications in pharmaceutical research and development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Anticonvulsant Activity of Derivatives
A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants reveals the therapeutic potential of acetamide derivatives. Through molecular docking and pharmacological evaluations, these compounds were analyzed for their effectiveness in seizure models, indicating the broad applicability of such derivatives in medical research (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Capsaicinoid Analogs
The study of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, highlights the intersection of organic synthesis and pharmacology. These compounds' crystal structures provide insights into their potential bioactive properties, contributing to the understanding of pain perception and the development of new analgesics (Park, Park, Lee, & Kim, 1995).
Copper(I) Complexes with Pyridylmethylamide Ligands
Investigations into copper(I) complexes with pyridylmethylamide ligands have demonstrated the potential for creating novel materials with unique electronic properties. These studies provide a foundation for developing new catalysts and electronic materials, showcasing the versatility of acetamide derivatives in inorganic and materials chemistry (Yang, Powell, & Houser, 2007).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-6-5-7-14(13(10)4)19-15(20)9-21-16-17-11(2)8-12(3)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSAUZJDTWXFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)
![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)


![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)
![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)
![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)
